2-Amino-9H-pyrido[2,3-b]indole

Catalog No.
S516678
CAS No.
26148-68-5
M.F
C11H9N3
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-9H-pyrido[2,3-b]indole

CAS Number

26148-68-5

Product Name

2-Amino-9H-pyrido[2,3-b]indole

IUPAC Name

9H-pyrido[2,3-b]indol-2-amine

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H3,12,13,14)

InChI Key

FJTNLJLPLJDTRM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)N

solubility

Soluble in methanol and dimethyl sulfoxide

Synonyms

2-amino-9H-pyrido(2,3-b)indole, 2-amino-9H-pyrido(2,3-b)indole, D-labeled, 2-amino-alpha-carboline

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)N

The exact mass of the compound 2-Amino-9H-pyrido[2,3-b]indole is 183.0796 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in methanol and dimethyl sulfoxide. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. It belongs to the ontological category of pyridoindole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Carcinogenicity

  • AαC is a well-established mutagen and potential human carcinogen PubChem. It is formed during the combustion of tobacco and protein pyrolysis Sigma-Aldrich: .
  • Research suggests AαC contributes to liver and digestive tract cancers Sigma-Aldrich: . Its carcinogenic mechanism involves bioactivation to electrophilic N-oxide metabolites that react and form adducts with DNA, potentially leading to mutations Sigma-Aldrich: .

2-Amino-9H-pyrido[2,3-b]indole, also known as 2-amino-α-carboline, is a heterocyclic aromatic amine with the chemical formula C11H9N3. This compound is notable for its presence in various cooked foods, particularly those subjected to high temperatures, such as grilled or pan-fried meats. It is classified as a probable human carcinogen by the International Agency for Research on Cancer due to its mutagenic properties and potential to form DNA adducts, which can lead to cancer development in humans .

The metabolic activation of 2-amino-9H-pyrido[2,3-b]indole primarily involves N-oxidation of the exocyclic amine group through cytochrome P450 enzymes. This process results in the formation of various metabolites, including 2-hydroxyamino-9H-pyrido[2,3-b]indole. Additionally, the compound can undergo oxidation and reduction reactions, yielding derivatives such as 2-nitro-9H-pyrido[2,3-b]indole and N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole .

2-Amino-9H-pyrido[2,3-b]indole exhibits significant biological activity, particularly as a carcinogen. Its presence in tobacco smoke and cooked foods has been linked to increased cancer risk. The compound's ability to form DNA adducts is a critical factor in its mutagenicity. Studies have shown that it can induce oxidative stress and DNA damage in various biological systems, contributing to its classification as a carcinogen .

Several methods exist for synthesizing 2-amino-9H-pyrido[2,3-b]indole:

  • Pyrolysis of Amino Acids and Proteins: This method involves heating amino acids or proteins at high temperatures to produce heterocyclic amines.
  • Chemical Synthesis: The compound can be synthesized through multi-step organic reactions involving cyclization and functional group transformations. For example, starting from simpler precursors like indoles or pyridines can yield 2-amino-9H-pyrido[2,3-b]indole through specific reaction conditions involving catalysts and reagents .

Due to its biological activity, 2-amino-9H-pyrido[2,3-b]indole is primarily studied in the context of cancer research. Its role as a mutagenic agent makes it significant in toxicology and food safety studies. Furthermore, understanding its metabolism can aid in developing strategies for mitigating its harmful effects in food products and tobacco smoke exposure .

Research has focused on the interaction of 2-amino-9H-pyrido[2,3-b]indole with various biomolecules. Notably, it forms adducts with DNA bases, particularly deoxyguanosine, which may lead to mutations during DNA replication. Studies have also explored its interactions with cellular proteins and enzymes involved in detoxification processes, providing insights into how cells respond to this carcinogenic compound .

Several compounds share structural similarities with 2-amino-9H-pyrido[2,3-b]indole. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
2-Amino-9H-pyrido[2,3-b]indoleHeterocyclic amineCarcinogenic; mutagenicFound in grilled meats; tobacco smoke
1-Amino-6-methyl-5H-pyrido[4,3-b]indoleHeterocyclic amineMutagenicLess prevalent than 2-amino-9H-pyrido
2-Amino-1-methyl-6-(phenyl)-5H-pyrido[4,3-b]indoleHeterocyclic aminePotentially mutagenicContains phenyl group; different activity
4-AminoquinolineAromatic amineAntiparasitic; potential mutagenUsed in malaria treatment

The distinctiveness of 2-amino-9H-pyrido[2,3-b]indole lies in its prevalent occurrence in cooked foods and tobacco smoke compared to other similar compounds that may not have such widespread exposure or recognized carcinogenicity .

Molecular Architecture and Isomeric Forms

2-Amino-9H-pyrido[2,3-b]indole represents a distinctive heterocyclic aromatic compound characterized by a fused tricyclic ring system composed of a pyridine ring fused to an indole moiety [1] [2]. This molecular architecture belongs to the alpha-carboline family, which consists of organic compounds containing a pyrido[2,3-b]indole core structure [3] [2]. The compound exhibits a planar aromatic framework where the pyridine ring is fused to the indole system at the 2,3-positions, creating a rigid, conjugated structure [1] [2].

The molecular geometry displays a trigonal pyramidal arrangement around the nitrogen atom bearing the amino substituent, with bond angles influenced by the lone pair electrons [4]. The carbon-nitrogen bond lengths within the aromatic system are consistent with partial double bond character due to electron delocalization across the conjugated framework [2]. The compound possesses three nitrogen atoms: one pyrrolic nitrogen (N-9), one pyridinic nitrogen (N-1), and one exocyclic amino nitrogen (N-2) [1] [3].

Regarding isomeric forms, 2-amino-9H-pyrido[2,3-b]indole can exist in tautomeric equilibrium. The predominant form features the amino group at the 2-position of the pyridine ring, with the hydrogen atom localized on the N-9 position of the indole ring [5] [6]. Computational studies using density functional theory have demonstrated that the enol-like forms can be stabilized in certain cyclic conjugated systems, though the specific tautomeric preferences depend on the substitution pattern and environmental conditions [5].

The compound exhibits potential for hydrogen bonding interactions through its amino group and pyridinic nitrogen, which influences its aggregation behavior in solution [7] [8]. Studies have revealed that under specific conditions, the compound forms singly hydrogen-bonded open dimers rather than doubly hydrogen-bonded cyclic dimers, affecting its photophysical properties [7].

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The official International Union of Pure and Applied Chemistry nomenclature for this compound is 9H-pyrido[2,3-b]indol-2-amine [1] [3]. This systematic name accurately reflects the structural features: the pyrido[2,3-b]indole core with the amino substituent at position 2 and the hydrogen atom at position 9 of the indole ring. The traditional name, 2-amino-9H-pyrido[2,3-b]indole, is widely accepted and frequently used in scientific literature [1] [9].

The compound is registered under Chemical Abstracts Service Registry Number 26148-68-5 [1] [10] [11]. This unique identifier has been consistently assigned across multiple chemical databases and regulatory agencies. Additional registry numbers include the European Community Number 811-637-6 and various database-specific identifiers such as PubChem CID 62805, ChEBI ID CHEBI:82284, and ChEMBL ID CHEMBL4567642 [1].

The molecular formula C₁₁H₉N₃ indicates eleven carbon atoms, nine hydrogen atoms, and three nitrogen atoms, yielding a molecular weight of 183.21 g/mol [1] [11] [9]. The exact mass has been determined as 183.079647303 Da through high-resolution mass spectrometry [2]. The compound's International Chemical Identifier Key is FJTNLJLPLJDTRM-UHFFFAOYSA-N, providing a unique hash-based identifier for computational applications [1] [2].

Alternative nomenclature includes 2-amino-alpha-carboline, reflecting its membership in the alpha-carboline family [9] . Historical designations such as A-alpha-C and abbreviated forms like AαC are commonly encountered in toxicological and food chemistry literature [1] [9]. The compound is also known as 9H-1,9-diazafluoren-2-amine, emphasizing its structural relationship to fluorene with nitrogen substitutions [10] [11].

PropertyValue
International Union of Pure and Applied Chemistry Name9H-pyrido[2,3-b]indol-2-amine [1]
Traditional Name2-Amino-9H-pyrido[2,3-b]indole [1]
Molecular FormulaC₁₁H₉N₃ [1]
Molecular Weight (g/mol)183.21 [1]
Exact Mass183.079647303 [2]
Chemical Abstracts Service Registry Number26148-68-5 [1]
PubChem CID62805 [1]
ChEBI IDCHEBI:82284 [1]
InChI KeyFJTNLJLPLJDTRM-UHFFFAOYSA-N [1]
SMILESNC1=NC2=C(C=C1)C1=CC=CC=C1N2 [1]
MDL NumberMFCD00210750 [10]

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-amino-9H-pyrido[2,3-b]indole through analysis of both proton and carbon-13 spectra. The ¹H Nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the compound's aromatic nature and substitution pattern [13].

The amino group protons typically appear as a broad singlet around δ 5.75 ppm, consistent with the electron-withdrawing effect of the adjacent pyridinic nitrogen [13]. This chemical shift is characteristic of aromatic amines and may show temperature-dependent behavior due to hydrogen bonding interactions and exchange processes.

The aromatic proton signals are distributed across the δ 7.0-8.0 ppm region, with specific assignments based on coupling patterns and chemical shift values [13]. The proton at position 5 of the pyrido ring appears as a doublet around δ 7.79 ppm with a coupling constant of approximately 7.67 Hz [13]. The proton at position 4 manifests as a singlet at δ 7.53 ppm [13]. The indole ring protons exhibit characteristic coupling patterns: H-8 appears as a doublet at δ 7.34 ppm, H-7 shows a doublet of doublets at δ 7.19 ppm, and H-6 presents a doublet of doublets at δ 7.06 ppm [13].

The N-H proton of the pyrrolic nitrogen typically appears as a broad singlet at δ 10.92 ppm, significantly downfield due to the electron-deficient aromatic system and potential hydrogen bonding interactions [13]. This signal may exhibit exchange behavior in protic solvents.

¹³C Nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework with signals distributed primarily in the δ 110-160 ppm region [14]. The carbon bearing the amino group typically resonates around δ 160 ppm, while the fused ring carbons appear at characteristic positions reflecting their electronic environments. The quaternary carbons at the ring fusion positions exhibit distinct chemical shifts that aid in structural confirmation.

Two-dimensional Nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide definitive assignments of proton-carbon connectivities and confirm the proposed structure [11]. These techniques are particularly valuable for distinguishing between positional isomers and confirming the substitution pattern.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-amino-9H-pyrido[2,3-b]indole reveals characteristic fragmentation patterns that provide structural information and enable compound identification [15] [16]. Under electron impact ionization, the compound produces a molecular ion peak at m/z 183, corresponding to the molecular weight [16].

The base peak in tandem mass spectrometry typically corresponds to the loss of ammonia (NH₃) from the protonated molecular ion, yielding a fragment at m/z 167 [15] [16]. This fragmentation is characteristic of aromatic amines and reflects the relatively weak C-N bond of the exocyclic amino group under high-energy conditions. The loss of ammonia represents the most favorable fragmentation pathway due to the stability of the resulting aromatic cation [16].

Additional characteristic fragmentations include the loss of hydrogen cyanide (HCN) units, producing fragments at m/z 156 and subsequent losses [16]. The fragmentation pattern also shows evidence of ring contraction and rearrangement processes, with fragments corresponding to the loss of cyanamide (CH₂N₂) units [15]. These losses are particularly evident in higher-order tandem mass spectrometry experiments (MS³ and MS⁴) [15].

Under atmospheric pressure chemical ionization conditions, the compound readily forms protonated molecular ions [M+H]⁺ at m/z 184 [16]. The subsequent collision-induced dissociation produces fragment ions that follow predictable patterns based on the heterocyclic structure. The pyrido ring system tends to lose nitrogen-containing fragments, while the indole moiety exhibits characteristic losses of small aromatic units [16].

Electrospray ionization mass spectrometry provides softer ionization conditions, typically yielding abundant molecular ion species with minimal fragmentation [15]. This technique is particularly useful for quantitative analysis and molecular weight confirmation. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation, supporting structural assignments [15].

The mass spectrometric behavior of 2-amino-9H-pyrido[2,3-b]indole follows general patterns observed for heterocyclic amines, with fragmentation predominantly occurring at positions adjacent to nitrogen atoms [17]. The nitrogen rule applies, with the odd number of nitrogen atoms resulting in an odd molecular weight for the parent ion, while fragment ions typically exhibit even masses [17].

Ion-molecule reactions within the mass spectrometer can produce additional peaks that may complicate spectral interpretation [16]. These reactions are particularly notable in ion trap mass analyzers, where longer residence times facilitate such processes. Understanding these reaction pathways is crucial for accurate spectral interpretation and quantitative analysis applications.

TechniqueKey FeaturesTypical Values/Ranges
¹H Nuclear Magnetic Resonance (key signals)NH₂ protons, aromatic protons in pyrido and indole rings [13]δ 5.75 (NH₂), 7.0-8.0 ppm (ArH) [13]
¹³C Nuclear Magnetic ResonanceAromatic carbons, quaternary carbons [14]δ 110-160 ppm region
Tandem Mass Spectrometry base peakLoss of NH₃ (m/z loss of 17) [15] [16][M+H]⁺ at m/z 184
UV-Vis absorptionπ→π* transitions in conjugated system [18]λmax ~337 nm [11]
Fluorescence emissionSinglet excited state emission [18]Fluorescence quantum yield dependent on solvent
Infrared stretching frequenciesN-H stretching, C=C aromatic stretching [14]NH stretch ~3400-3500 cm⁻¹

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystalline solid

XLogP3

2.6

Exact Mass

183.0796

LogP

2.6 (LogP)
log Kow = 2.60
2.60

Appearance

Solid powder

Melting Point

202.0 °C
202 °C
202-203°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P0GZ1ICS6X

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... one major /Aalpha C-DNA adduct and up to three minor adducts were detected in isolated mammary gland epithelial cells and other tissues (liver, stomach, small intestine, colon and kidney) of Aalpha C-treated rats; the adduct patterns were similar in all tissues examined. The major adduct, comprising 60-100% of total DNA adduct levels in tissues, was chromatographically identical to the principal adduct found in 3'-dGp-A C (synthesized by reacting 3'-phospho-2'-deoxyguanosine (3'-dGp) with N-acetoxy-A C). Of the tissues examined, the highest Aalpha C-DNA adduct levels were found in the liver.
2-Amino-9H-pyrido[2,3-b]indole (A alpha C) is among the most prevalent heterocyclic amines detected in grilled or panfried meat; it was shown to be carcinogenic in mice, to induce preneoplastic foci in rat liver, and to form covalent DNA adducts in vitro and in vivo. The corresponding nitro compound 2-nitro-9H-pyrido[2,3-b]indole (N alpha C) was prepared and shown to be a direct acting mutagen in the Salmonella assay, while the amino compound required external metabolic activation with rat liver homogenate (S9). When A alpha C was incubated with S9 in the presence of calf thymus DNA, one major DNA adduct spot was detected upon 32P-postlabeling analysis. This adduct comigrated on ion-exchange TLC and reversed-phase HPLC with the major adduct detected in primary hepatocytes treated with A alpha C. In DNA isolated from livers of male F344 rats treated with 800 and 160 ppm, the formation of the same major adduct was observed with relative adduct levels of 20.6 +/- 9.6 and 1.4 +/- 1.1 adducts/10(8), respectively, as determined with the butanol extraction variant of the 32P-postlabeling assay. No DNA adducts were detected in liver DNA from rats treated with 32 ppm A alpha C or control animals. The major adduct spot was eluted and hydrolyzed and the modified base characterized by chromatographic and UV spectral comparison with a synthetic standard synthesized from acetylated guanine N3-oxide and A alpha C. Electrospray mass spectrometry and 1H- and 13C-NMR spectroscopy provided further evidence for the major adduct as N2-(guanin-8-yl)-2-amino-9H-pyrido[2,3-b]indole. A alpha C is formed especially in high-temperature preparation of food and may contribute considerably to the human carcinogenic risk that might be imposed by heterocyclic amines.

Pictograms

Health Hazard

Health Hazard

Other CAS

26148-68-5

Wikipedia

2-amino-9H-pyrido(2,3-b)indole

Analytic Laboratory Methods

A-alpha-C was isolated from the basic fraction of soya bean globulin pyrolysate by successive chromatography on silica-gel, CM-Sephadex C-25 and Sephadex LH-20 columns, followed by separation of the amino-alpha-carbolines by thin-layer chromatography on silica gel plates. The structure of A-alpha-C was elucidated by high-resolution mass and nuclear magnetic resonance spectrometry and X-ray crystallography.
A-alpha-C was determined in other protein pyrolysates and tobacco smoke condensates by chloroform extraction, chromatography and quantitative fluorimetry. High-performance liquid chromatography with Nucleosil C18 columns and spectrofluorimetry have also been used to separate and quantify A-alpha-C.
A-alpha-C can be absorbed selectively from aqueous solutions onto cellulose or cotton to which C.I. Reactive Blue 21, a trisulpho-copper phthalocyanine dye, has been bound covalently. The adsorbed A-alpha-C is eluted with ammoniacal methanol and quantified by adsorption spectrum.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Last modified: 08-15-2023
1: Yuan ZX, Jha G, McGregor MA, King RS. Metabolites of the carcinogen 2-amino-alpha-carboline formed in male Sprague-Dawley rats in vivo and in rat hepatocyte and human HepG2 cell incubates. Chem Res Toxicol. 2007 Mar;20(3):497-503. Epub 2007 Feb 10. PubMed PMID: 17291013; PubMed Central PMCID: PMC2105743.
2: Smith CJ, Qian X, Zha Q, Moldoveanu SC. Analysis of alpha- and beta-carbolines in mainstream smoke of reference cigarettes by gas chromatography-mass spectrometry. J Chromatogr A. 2004 Aug 13;1046(1-2):211-6. PubMed PMID: 15387190.
3: Novak M, Nguyen TM. Unusual reactions of the model carcinogen N-acetoxy-N-acetyl-2-amino-alpha-carboline. J Org Chem. 2003 Dec 26;68(26):9875-81. PubMed PMID: 14682678.
4: Horie H, Zeisig M, Hirayama K, Midtvedt T, Möller L, Rafter J. Probiotic mixture decreases DNA adduct formation in colonic epithelium induced by the food mutagen 2-amino-9H-pyrido[2,3-b]indole in a human-flora associated mouse model. Eur J Cancer Prev. 2003 Apr;12(2):101-7. PubMed PMID: 12671533.
5: Hirayama K, Baranczewski P, Akerlund JE, Midtvedt T, Möller L, Rafter J. Effects of human intestinal flora on mutagenicity of and DNA adduct formation from food and environmental mutagens. Carcinogenesis. 2000 Nov;21(11):2105-11. PubMed PMID: 11062175.
6: King RS, Teitel CH, Kadlubar FF. In vitro bioactivation of N-hydroxy-2-amino-alpha-carboline. Carcinogenesis. 2000 Jul;21(7):1347-54. PubMed PMID: 10874013.
7: Stolc S. Indole derivatives as neuroprotectants. Life Sci. 1999;65(18-19):1943-50. Review. PubMed PMID: 10576443.
8: King RS, Teitel CH, Shaddock JG, Casciano DA, Kadlubar FF. Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy derivative. Cancer Lett. 1999 Sep 1;143(2):167-71. PubMed PMID: 10503898.
9: Raza H, King RS, Squires RB, Guengerich FP, Miller DW, Freeman JP, Lang NP, Kadlubar FF. Metabolism of 2-amino-alpha-carboline. A food-borne heterocyclic amine mutagen and carcinogen by human and rodent liver microsomes and by human cytochrome P4501A2. Drug Metab Dispos. 1996 Apr;24(4):395-400. PubMed PMID: 8801053.
10: Gross GA, Turesky RJ, Fay LB, Stillwell WG, Skipper PL, Tannenbaum SR. Heterocyclic aromatic amine formation in grilled bacon, beef and fish and in grill scrapings. Carcinogenesis. 1993 Nov;14(11):2313-8. PubMed PMID: 8242861.
11: Manabe S, Wada O, Kanai Y. Simultaneous determination of amino-alpha-carbolines and amino-gamma-carbolines in cigarette smoke condensate by high-performance liquid chromatography. J Chromatogr. 1990 Jul 13;529(1):125-33. PubMed PMID: 2211925.
12: Kato R. Metabolic activation of mutagenic heterocyclic aromatic amines from protein pyrolysates. Crit Rev Toxicol. 1986;16(4):307-48. Review. PubMed PMID: 3519087.
13: Tohda H, Tada M, Sugawara R, Oikawa A. Actions of amino-beta-carbolines on induction of sister-chromatid exchanges. Mutat Res. 1983 Feb;116(2):137-47. PubMed PMID: 6828050.
14: Tsuda M, Nagao M, Hirayama T, Sugimura T. Nitrite converts 2-amino-alpha-carboline, an indirect mutagen, into 2-hydroxy-alpha-carboline, a non-mutagen, and 2-hydroxy-3-nitroso-alpha-carboline, a direct mutagen. Mutat Res. 1981 Aug;83(1):61-8. PubMed PMID: 6268972.
15: Tohda H, Oikawa A, Kawachi T, Sugimura T. Induction of sister-chromatid exchanges by mutagens from amino acid and protein pyrolysates. Mutat Res. 1980 Jan;77(1):65-9. PubMed PMID: 7360158.

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